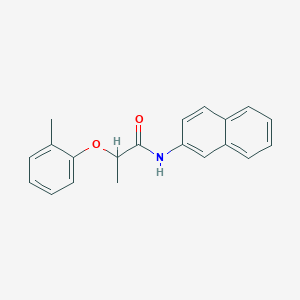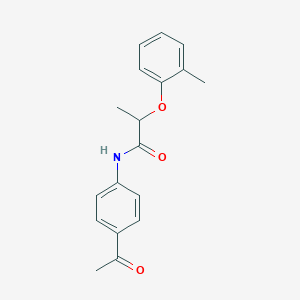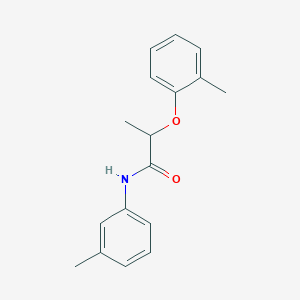
N-(3-methylphenyl)-4-(pentanoylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylphenyl)-4-(pentanoylamino)benzamide, also known as MPB or this compound, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-4-(pentanoylamino)benzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and inflammation. This compound has also been found to activate certain signaling pathways in cells, leading to a reduction in cell proliferation and an increase in cell death.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to a reduction in cell growth. This compound has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(3-methylphenyl)-4-(pentanoylamino)benzamide in laboratory experiments is its relatively low cost and easy synthesis method. This compound has also been found to have a high degree of stability, making it a reliable compound for use in experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(3-methylphenyl)-4-(pentanoylamino)benzamide. One area of interest is its potential use in combination with other compounds for the treatment of cancer and other diseases. This compound has also been found to have potential as a drug delivery system, with the ability to target specific cells and tissues. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for use in various fields of scientific research. Its easy synthesis method, stability, and potential applications in cancer research, inflammation, diabetes, and neurodegenerative diseases make it a promising compound for future research. While there are limitations to using this compound in laboratory experiments, its potential benefits make it a worthwhile area of study for researchers.
Synthesemethoden
N-(3-methylphenyl)-4-(pentanoylamino)benzamide is synthesized through the reaction of 3-methylbenzoic acid with pentanoyl chloride in the presence of sodium hydroxide. The resulting product is then treated with ammonia to obtain this compound. The synthesis method is relatively simple and cost-effective, making it a popular method for producing this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
N-(3-methylphenyl)-4-(pentanoylamino)benzamide has been widely studied for its potential use in various fields of scientific research. One of its primary applications is in cancer research, where it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating inflammation, diabetes, and neurodegenerative diseases.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)-4-(pentanoylamino)benzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-8-18(22)20-16-11-9-15(10-12-16)19(23)21-17-7-5-6-14(2)13-17/h5-7,9-13H,3-4,8H2,1-2H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
VEMYAKAAROZMSI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Kanonische SMILES |
CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



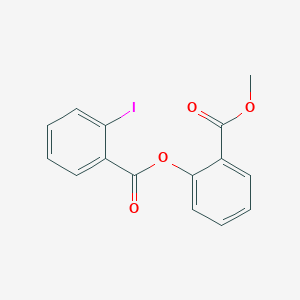

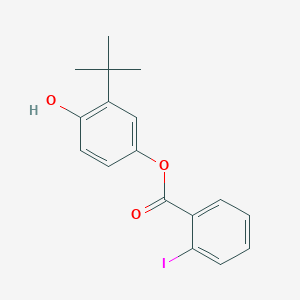

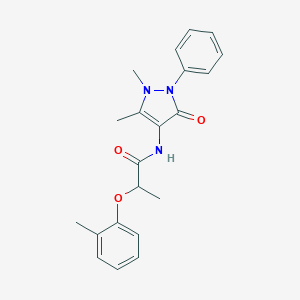
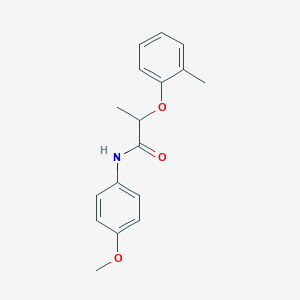
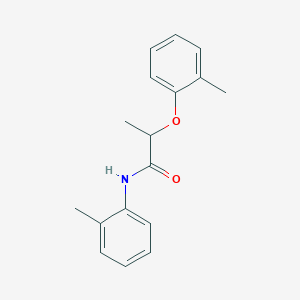
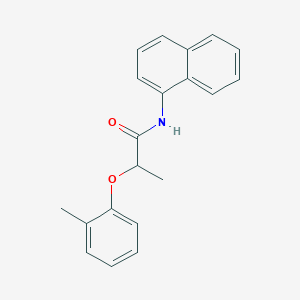
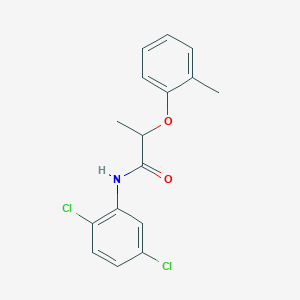
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-methylphenoxy)propanamide](/img/structure/B310042.png)

